(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide
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Overview
Description
(2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is a complex organic compound with a unique structure that includes a benzodioxin ring and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin and pyrrolopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxin or pyrrolopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares some structural similarities but differs in its functional groups and applications.
Heparinoid compounds: These compounds have similar biological activities but differ in their chemical structures and sources.
Uniqueness
(2S)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide is unique due to its combination of a benzodioxin ring and a pyrrolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15N3O5 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C18H15N3O5/c1-10(21-17(23)12-4-5-19-9-13(12)18(21)24)16(22)20-11-2-3-14-15(8-11)26-7-6-25-14/h2-5,8-10H,6-7H2,1H3,(H,20,22)/t10-/m0/s1 |
InChI Key |
ITVVNFAOZACAKE-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=C(C3=O)C=NC=C4 |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
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